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Introduction
SRT2183 is a small molecule that has been investigated for its potential to activate SIRT1

(Sirtuin 1), a NAD+-dependent deacetylase.[1] SIRT1 is a key regulator of various cellular

processes, including metabolism, stress resistance, and inflammation, making it an attractive

therapeutic target for age-related diseases such as type 2 diabetes.[1][2][3] SRT2183 is

structurally and functionally related to other putative SIRT1 activators like SRT1720.[3]

However, it is important to note that there is ongoing scientific debate, with some studies

suggesting that SRT2183 and related compounds may not be direct activators of SIRT1 and

could exhibit off-target effects.[1][3]

These application notes provide a detailed protocol for the in vivo administration of SRT2183 to

mice, based on established methodologies for structurally similar compounds. The provided

workflow is designed for studies investigating the metabolic effects of SRT2183 in a diet-

induced obesity model.

Data Presentation
The following table summarizes a typical in vivo administration protocol for a compound

structurally and functionally related to SRT2183, which can be adapted for SRT2183 studies.

This protocol is based on a study investigating the effects of SRT1720 in a mouse model of

type 2 diabetes.[1][2]
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Parameter Details

Animal Model 7-8 week old ob/ob mice

Diet High-Fat Diet (HFD) (60% kcal from fat)

Acclimation Period 1 week on HFD prior to study initiation

Compound SRT1720 (as a proxy for SRT2183)

Dosage 30 mg/kg and 100 mg/kg

Vehicle

2% Hydroxypropyl methylcellulose (HPMC) +

0.2% Dioctyl sulfosuccinate sodium salt (DOSS)

in water

Administration Route Oral gavage (p.o.)

Frequency Once daily

Duration 18 days

Pharmacokinetic Sampling
Plasma collection at 1, 2, 4, 7, and 24 hours

post-dose on Day 1 and Day 12

Efficacy Endpoints

Body weight, food consumption, blood glucose,

plasma triglycerides, cholesterol, free fatty

acids, insulin levels, Oral Glucose Tolerance

Test (OGTT)

Experimental Protocols
This section details a comprehensive protocol for the in vivo administration of SRT2183 to mice

in a study aimed at evaluating its metabolic effects. This protocol is adapted from studies on

the closely related compound, SRT1720.[1][2]

Materials and Reagents
SRT2183

Hydroxypropyl methylcellulose (HPMC)
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Dioctyl sulfosuccinate sodium salt (DOSS)

Sterile water for injection

7-8 week old male ob/ob mice

High-Fat Diet (60% kcal from fat)

Standard chow

Oral gavage needles (20-22 gauge, curved)

Standard laboratory equipment (scales, vortex mixer, etc.)

Blood collection supplies (e.g., EDTA-coated tubes)

Glucometer and test strips

Animal Model and Acclimation
Source 7-8 week old male ob/ob mice from a reputable supplier (e.g., Charles River

Laboratories).

House the mice in groups (e.g., four per cage) under a 12:12 hour light:dark cycle with ad

libitum access to food and water.[1][2]

Acclimate the mice for one week on a high-fat diet (HFD) to induce a metabolic disease

phenotype. A control group should be maintained on a standard chow diet.[1][2]

After the acclimation period, randomize the mice into treatment groups based on body

weight and baseline blood glucose levels.

Preparation of SRT2183 Formulation
Prepare the vehicle solution consisting of 2% HPMC and 0.2% DOSS in sterile water.

To prepare a 10 mg/mL suspension of SRT2183 (for a 100 mg/kg dose in a 20g mouse,

assuming a 200 µL gavage volume), weigh the appropriate amount of SRT2183 powder.
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Gradually add the vehicle to the SRT2183 powder while triturating to form a uniform

suspension.

Vortex the suspension thoroughly before each use to ensure homogeneity.

In Vivo Administration
Administer SRT2183 or vehicle to the mice once daily via oral gavage.

The volume of administration should be calculated based on the most recent body weight of

each mouse (e.g., 10 mL/kg).

Continue the daily dosing for the planned duration of the study (e.g., 18 days).[1][2]

Monitor the animals daily for any signs of toxicity or adverse effects.

Monitoring and Endpoint Analysis
Body Weight and Food Intake: Record the body weight and food consumption of each

mouse daily.

Blood Glucose: Monitor blood glucose from a tail snip at regular intervals (e.g., days 0, 4, 10)

using a glucometer.[1][2]

Plasma Analysis: On specified days (e.g., days 1, 7, 14), collect blood samples to measure

plasma levels of triglycerides, cholesterol, free fatty acids, and insulin.[1][2]

Oral Glucose Tolerance Test (OGTT):

Fast the mice overnight (approximately 16 hours) before the test.[1]

Administer a baseline blood sample.

Administer a glucose solution (1 g/kg) orally.[1]

Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration to

measure blood glucose levels.[1]

Pharmacokinetic Analysis:
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On designated days (e.g., day 1 and day 12), use a satellite group of mice for

pharmacokinetic analysis.

Collect blood samples at 1, 2, 4, 7, and 24 hours after SRT2183 administration.[1]

Process the blood to plasma and store at -80°C until analysis for SRT2183 concentration.

Necropsy: At the end of the study, euthanize the mice (e.g., 2 hours after the final dose) and

collect tissues for further analysis (e.g., histology, gene expression).[1]
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Caption: Experimental workflow for in vivo administration of SRT2183 in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for In Vivo
Administration of SRT2183 in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681107#srt-2183-in-vivo-administration-protocol-for-
mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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